![molecular formula C22H17F3N4O2S B2357124 2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 896286-01-4](/img/structure/B2357124.png)

2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

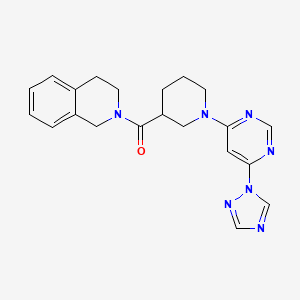

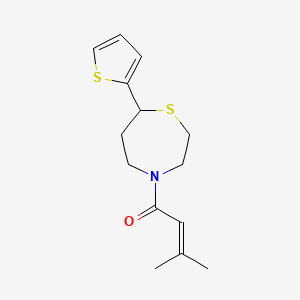

The compound “2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a core structure in the given compound, has been well studied. The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, and more .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a methoxyphenyl group, an imidazo[1,2-b]pyridazin-6-yl group, a thio group, and a trifluoromethylphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties can be predicted, such as its molecular weight and the number of hydrogen bond donors and acceptors .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in drug discovery. The direct functionalization of this scaffold is an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives. Researchers have explored the synthesis of novel compounds based on this core structure for potential pharmaceutical applications . Specifically, our compound of interest may exhibit bioactivity against specific disease targets, making it a candidate for drug development.

Materials Science

Imidazo[1,2-a]pyridines have garnered attention in materials science due to their unique properties. These compounds can be incorporated into various materials, such as polymers, nanoparticles, and thin films. Potential applications include:

- Imaging Agents : Fluorescent imidazo[1,2-a]pyridines could be used as imaging probes in confocal microscopy and bioimaging .

Synthetic Methods

Researchers have developed synthetic methods for imidazo[1,2-a]pyridines, including transition metal-catalyzed reactions, metal-free oxidation, and photocatalysis. These methods enable efficient access to diverse derivatives, expanding the compound’s utility in various applications .

Biological Activity

While specific biological activities of our compound need further investigation, imidazo[1,2-a]pyridines have demonstrated multifarious biological effects. These include antitumor, anti-inflammatory, and antimicrobial properties. Researchers continue to explore the potential therapeutic applications of these compounds .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are ROR1 and Aurora kinases . These targets are often overexpressed in various cancers and are essential for cell proliferation, survival, and metastasis .

Mode of Action

The compound interacts with its targets, ROR1 and Aurora kinases, by binding to their active sites. This binding inhibits the activation of downstream signaling pathways, thereby inducing cancer cell apoptosis .

Biochemical Pathways

The compound affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting this pathway, the compound can potentially halt the progression of cancer.

Result of Action

The compound’s action results in the induction of G2/M phase cell cycle arrest at 24 hours and polyploidy at 48 hours . It also induces cell apoptosis . These effects can significantly inhibit tumor growth .

Propriétés

IUPAC Name |

2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N4O2S/c1-31-17-7-5-14(6-8-17)18-12-29-19(27-18)9-10-21(28-29)32-13-20(30)26-16-4-2-3-15(11-16)22(23,24)25/h2-12H,13H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSECOIOUUYCSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)

![5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357061.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)